molecular formula C19H20N4 B2586934 2-cyclopropyl-1-{1-[(pyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2380095-65-6

2-cyclopropyl-1-{1-[(pyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2586934
CAS No.: 2380095-65-6
M. Wt: 304.397
InChI Key: XSPHJEPUIXLWDU-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[(pyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a cyclopropyl group, and a pyridinylmethyl-substituted azetidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[(pyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of the azetidine ring, followed by the introduction of the pyridinylmethyl group and the cyclopropyl group. The final step often involves the formation of the benzodiazole core through a cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[(pyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-cyclopropyl-1-{1-[(pyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[(pyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1-[(1S)-1-(hydroxymethyl)-7-methoxy-9-methyl-1′-(pyridin-4-ylmethyl)-2-spiro[1,3-dihydropyrido[3,4-b]indole-4,3′-azetidine]yl]ethanone
  • 5-(2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Uniqueness

What sets 2-cyclopropyl-1-{1-[(pyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole apart from similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopropyl-1-[1-(pyridin-2-ylmethyl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-2-7-18-17(6-1)21-19(14-8-9-14)23(18)16-12-22(13-16)11-15-5-3-4-10-20-15/h1-7,10,14,16H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPHJEPUIXLWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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